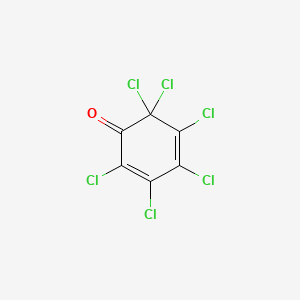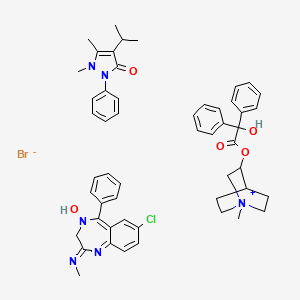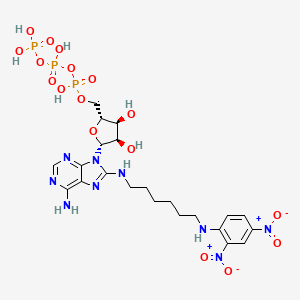
2,3,4,5,6,6-Hexachloro-2,4-cyclohexadien-1-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 2,3,4,5,6,6-Hexachloro-2,4-cyclohexadien-1-one involves complex chemical reactions. For instance, the synthesis of related cyclohexadiene compounds like 1,1,2,2-tetramethyl-3,4,5,6-tetraphenyl-1,2-disila-3,4-cyclohexadiene was achieved from 1,4-dilithiotetrapheynylbutadiene and 1,2-dichlorotetramethyldisilane (Nakadaira & Sakurai, 1973). Such syntheses often involve multiple steps and various reagents to achieve the final product.
Molecular Structure Analysis
The molecular structure of cyclohexadiene compounds, including 2,3,4,5,6,6-Hexachloro-2,4-cyclohexadien-1-one, is characterized by the presence of cyclohexadiene rings. These rings often show unique structural features. For example, in the structure of 3-(2,4-dichlorophenyl)-4-dydroxy-5-cyclohexanyl-△3-dihydrofuran-2-one, a related compound, the cyclohexene unit has a quasi-chair conformation (Zhao et al., 2009).
Chemical Reactions and Properties
Compounds in the cyclohexadiene family, including 2,3,4,5,6,6-Hexachloro-2,4-cyclohexadien-1-one, participate in various chemical reactions. For instance, in the study of 5-Chloro-1-(difluorochloro)-2,3,4,5,6,6-hexafluoro-1,3-cyclohexadiene, the compound was synthesized through reactions of chloropentafluorobenzene with chlorine trifluoride (Obaleye & Sams, 1983). These reactions reflect the reactivity and stability of such compounds under different conditions.
Physical Properties Analysis
The physical properties of cyclohexadiene derivatives can vary significantly. Factors such as molecular symmetry, substituents, and conformational aspects greatly influence these properties. For example, studies on similar compounds like 3,6-connected cyclohexadiene chains have shown that their physical properties, like translational diffusion coefficients, can be assessed through techniques like dynamic light scattering (Golling et al., 2015).
Chemical Properties Analysis
The chemical properties of 2,3,4,5,6,6-Hexachloro-2,4-cyclohexadien-1-one are influenced by the presence of chloro groups and the cyclohexadiene core. These groups can affect the compound's reactivity, stability, and interactions with other chemicals. For instance, the addition of chlorine and bromine to 1,2,3,4,7,7-hexachloro-5-methylnorbornadiene, a compound with a similar structure, results in the formation of different isomers, indicating the reactivity of the chloro groups and the influence of the cyclohexadiene structure (Adams & Davies, 1980).
Wissenschaftliche Forschungsanwendungen
1. Organocatalytic Asymmetric α-Chlorination of 1,3-Dicarbonyl Compounds
- Application Summary: This compound is used as an electrophilic chlorine source in the organocatalytic asymmetric α-chlorination of 1,3-dicarbonyl compounds. This process is catalyzed by 2-aminobenzimidazole derivatives .
- Methods of Application: The best results were obtained when combining catalyst 1 with 2,3,4,5,6,6-hexachlorocyclohexa-2,4-dien-1-one and catalyst 2 with NCS or N-chlorophthalimide .
- Results: The studied catalytic chlorination reaction is quite sensitive to the catalyst/electrophile combination. The reaction achieved up to 50% enantiomeric excess (ee) using this compound as an electrophilic chlorine source .
Catalyst
- Application Summary: This compound can be used as a catalyst in certain chemical reactions .
- Results: The use of this compound as a catalyst can potentially improve the efficiency of certain chemical reactions .
3. Catalyst in Chemical Synthesis
Safety And Hazards
Eigenschaften
IUPAC Name |
2,3,4,5,6,6-hexachlorocyclohexa-2,4-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl6O/c7-1-2(8)4(10)6(11,12)5(13)3(1)9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLJNWQYENOWPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)C(C(=C1Cl)Cl)(Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40175569 | |
| Record name | 2,3,4,5,6,6-Hexachloro-2,4-cyclohexadienone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40175569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5,6,6-Hexachloro-2,4-cyclohexadien-1-one | |
CAS RN |
21306-21-8 | |
| Record name | 2,3,4,5,6,6-Hexachloro-2,4-cyclohexadienone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021306218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4,5,6,6-Hexachloro-2,4-cyclohexadienone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40175569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,5,6,6-hexachlorocyclohexa-2,4-dien-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methyl-N-(2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl)-2-propenamide](/img/structure/B1202253.png)






![7-[3-Hydroxy-5-[3-methoxy-4-methyl-8-[2-(2,4,5-trihydroxy-5-methyl-6-penta-1,3-dienyloxan-2-yl)butanoylamino]octa-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B1202266.png)





![(1R,15R,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene](/img/structure/B1202276.png)